molecular formula C12H19NO5 B13909123 Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B13909123
M. Wt: 257.28 g/mol
InChI Key: RLJBNMFIVPWEOQ-DJLDLDEBSA-N
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Description

Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .

Preparation Methods

The synthesis of endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Chemical Reactions Analysis

Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential biological activities, particularly its interactions with various biological targets. In the industry, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used. Generally, it interacts with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl group. Similar compounds include endo-8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid and other derivatives of the 8-azabicyclo[3.2.1]octane scaffold . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-7-4-5-8(17-7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1

InChI Key

RLJBNMFIVPWEOQ-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@H]1C(=O)O)O2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1C(=O)O)O2

Origin of Product

United States

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